N-((1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl)glycine

Pharmaceutical intermediate Benzodiazepine prodrug Phthaloyl deprotection

N-((1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl)glycine (CAS 3916-40-3), also widely indexed as N‑phthaloylglycylglycine or phthalylglycylglycine, is a phthalimide‑protected dipeptide with the molecular formula C₁₂H₁₀N₂O₅ and a molecular weight of 262.22 g·mol⁻¹. It belongs to the class of N‑phthaloyl‑amino acid/peptide protecting‑group intermediates.

Molecular Formula C12H10N2O5
Molecular Weight 262.22 g/mol
CAS No. 3916-40-3
Cat. No. B1362656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl)glycine
CAS3916-40-3
Molecular FormulaC12H10N2O5
Molecular Weight262.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NCC(=O)O
InChIInChI=1S/C12H10N2O5/c15-9(13-5-10(16)17)6-14-11(18)7-3-1-2-4-8(7)12(14)19/h1-4H,5-6H2,(H,13,15)(H,16,17)
InChIKeyGGZCEFKSVHSZHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-((1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl)glycine (CAS 3916-40-3) — Procurement-Ready Identity and Key Characteristics


N-((1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl)glycine (CAS 3916-40-3), also widely indexed as N‑phthaloylglycylglycine or phthalylglycylglycine, is a phthalimide‑protected dipeptide with the molecular formula C₁₂H₁₀N₂O₅ and a molecular weight of 262.22 g·mol⁻¹ . It belongs to the class of N‑phthaloyl‑amino acid/peptide protecting‑group intermediates. The compound features a phthalimide moiety linked through an acetyl bridge to the N‑terminus of glycine, providing a crystalline solid that is stable under standard laboratory storage . It is primarily employed as a protected building block in peptide synthesis and serves as the direct precursor to phthalylglycylglycyl chloride, the key acylating agent in the manufacture of the hypnotic prodrug Rilmazafone hydrochloride [1].

Why Generic Phthaloyl-Amino Acids Cannot Replace N-((1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl)glycine in Key Synthetic Routes


Substituting N‑phthaloylglycine (CAS 4702-13-0) or other N‑phthaloyl‑amino acids for N‑phthaloylglycylglycine (CAS 3916-40-3) in a target synthesis is chemically invalid for reactions that require the glycyl‑glycine backbone. The extra glycine unit in N‑phthaloylglycylglycine provides an additional amide bond and a longer spacer between the phthalimide protecting group and the terminal carboxylic acid, which is essential for regioselective acylation in the Rilmazafone pathway (formation of phthalylglycylglycyl chloride) [1] and for the Erlenmeyer condensation that yields substituted oxazolones [2]. Even closely related analogs such as N‑phthaloylglycine ethyl ester lack the free terminal carboxyl needed for subsequent coupling steps, while Fmoc‑ or Boc‑protected glycyl‑glycines exhibit different deprotection chemistries that are incompatible with the hydrazine‑mediated phthaloyl removal used in commercial drug synthesis [1]. The evidence below quantitatively demonstrates these functional and physicochemical differences.

Direct Performance Evidence for N-((1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl)glycine Versus Closest Analogs


Essential Intermediate in the Synthesis of the Commercial Hypnotic Prodrug Rilmazafone Hydrochloride

N‑Phthaloylglycylglycine is the mandatory starting material for the preparation of phthalylglycylglycyl chloride, which acylates the triazole intermediate in the convergent synthesis of Rilmazafone hydrochloride—a marketed hypnotic prodrug. The simpler analog N‑phthaloylglycine (C₁₀H₇NO₄, MW 205.17) cannot furnish the required glycyl‑glycine spacer and would yield a truncated product with altered pharmacological properties [1]. No alternative protecting‑group strategy (Fmoc, Boc, Cbz) on glycyl‑glycine is compatible with the hydrazine‑mediated phthaloyl removal employed in this industrial process [1].

Pharmaceutical intermediate Benzodiazepine prodrug Phthaloyl deprotection

Higher Melting Point Compared to N-Phthaloylglycine, Indicating Stronger Intermolecular Forces

The predicted melting point of N‑phthaloylglycylglycine is approximately 247 °C (mean of weighted method) , substantially higher than the experimentally determined melting point of N‑phthaloylglycine (193–198 °C) . This difference reflects the additional hydrogen‑bond donor and acceptor sites contributed by the extra amide group in the glycyl‑glycine backbone.

Physicochemical property Thermal stability Crystallinity

Markedly Different LogP and Hydrophilicity Relative to N-Phthaloylglycine

The experimentally derived LogP for N‑phthaloylglycylglycine is -0.0699 (Newcrom R1 RP‑HPLC method) [1], whereas the calculated XLogP for N‑phthaloylglycine is approximately 2 . The shift from a positive to a near‑zero/negative LogP indicates that extending the chain by one glycine unit dramatically increases polarity, which directly impacts retention behaviour in reversed‑phase purification and solubility in aqueous reaction media.

Lipophilicity LogP Reversed-phase chromatography

Substrate-Specific Performance in the Erlenmeyer Oxazolone Condensation

N‑Phthaloylglycylglycine was employed as the exclusive starting material in the Erlenmeyer condensation with eight aromatic aldehydes to produce novel oxazolone derivatives in high reported yields [1]. The resulting compounds (4a–4h) exhibited MIC values ranging from <12.5 to 800 µg mL⁻¹ against Gram‑positive, Gram‑negative, and fungal strains, with physicochemical similarity to cefixime and tosufloxacin exceeding 99% in some cases [1]. N‑Phthaloylglycine would require an additional glycine‑extension step and a different cyclization strategy to access analogous oxazolones; no equivalent oxazolone library from N‑phthaloylglycine has been reported to date.

Oxazolone synthesis Erlenmeyer condensation Antimicrobial lead generation

Differential Metal‑Complexation Behaviour: Polymeric Cuᴵᴵ vs. Monomeric Znᴵᴵ Assemblies

The crystal structure of N‑phthaloylglycylglycine reveals that its copper(II) complex adopts a polymeric structure via bridging carboxylates, whereas the zinc(II) complex remains monomeric [1]. This metal‑dependent divergence in supramolecular assembly has not been observed for the simpler N‑phthaloylglycine ligand, whose metal complexes (Ni, Cu, Zn) generally show monodentate or bidentate carboxylate binding without forming extended polymeric networks [2]. The extra amide functionality in N‑phthaloylglycylglycine provides additional hydrogen‑bonding anchors that direct the pleated β‑sheet‑like conformation observed in both metal complexes [1].

Coordination chemistry Crystal engineering Self-assembly

High-Value Application Scenarios for N-((1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl)glycine Based on Verified Evidence


Kilogram-Scale Synthesis of Rilmazafone Hydrochloride (Hypnotic Prodrug)

API manufacturers targeting Rilmazafone hydrochloride must procure CAS 3916-40-3 as the direct precursor to phthalylglycylglycyl chloride, the acylating agent that installs the protected glycyl‑glycine side chain onto the 1,2,4‑triazole core [1]. No other phthaloyl‑protected amino acid can replicate this transformation without altering the molecular scaffold of the final drug substance.

Library Synthesis of Oxazolone-Derived Antimicrobial Leads

Medicinal chemistry programs exploring oxazolone‑based antibacterials and antifungals benefit from using CAS 3916-40-3 as a ready‑to‑use Erlenmeyer substrate, delivering diverse substituted oxazolones in high yields and with MIC values reaching <12.5 µg mL⁻¹ against clinically relevant pathogens [2].

Crystal Engineering of Metal‑Dipeptide Coordination Polymers

Groups designing peptide‑based metal‑organic frameworks (MOFs) or studying β‑pleated sheet mimetics can exploit the ability of N‑phthaloylglycylglycine to form extended polymeric copper(II) architectures while retaining monomeric structures with zinc(II), offering a metal‑switchable supramolecular system not available from simpler N‑phthaloylglycine ligands [3].

Aqueous‑Phase Peptide Fragment Coupling

With a negative LogP (-0.0699), CAS 3916-40-3 exhibits high aqueous solubility relative to phthaloylglycine or lipophilic phthaloyl‑protected amino acids, enabling direct coupling in water‑rich media without requiring high volumes of organic co‑solvents [4].

Quote Request

Request a Quote for N-((1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl)glycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.